2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “2-Fluoro-4-(pyrrolidin-1-yl)pyridine”, the InChI code is "1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2" . This provides a basis for understanding the molecular structure of the compound .Scientific Research Applications
Fluorescent Probes and Ligands
Research has shown the development of fluorescent probes and ligands incorporating benzenesulfonamide derivatives. For instance, studies have highlighted the synthesis and application of tripodal ligands incorporating dual fluorescent ionophores for metal cation detection, showcasing the role of the electron-acceptor sulfonamide group in enhancing fluorescence and selectivity towards specific ions (Malval et al., 2003). Another study focused on reaction-based fluorescent probes for selective discrimination of thiophenols, utilizing a sulfonamide group for enhanced selectivity and sensitivity in environmental and biological applications (Wang et al., 2012).
Electrophilic Fluorination Agents
The development of novel electrophilic fluorinating reagents incorporating benzenesulfonamide frameworks has been reported, illustrating the compound's role in improving the enantioselectivity of products in organic synthesis. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was introduced as a sterically demanding analogue of a popular fluorinating reagent, indicating its potential in enantioselective fluorination processes (Yasui et al., 2011).
Corrosion Inhibition
Piperidine derivatives, including those related to benzenesulfonamide, have been studied for their corrosion inhibition properties on metal surfaces. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of these derivatives, underscoring the importance of sulfonamide groups in enhancing protective layers against corrosion (Kaya et al., 2016).
Photochemical Studies
Investigations into the photochemical properties of compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units have been conducted, revealing insights into their potential applications in photodynamic therapy. These studies highlight the effects of benzenesulfonamide derivatives on the photophysical and photochemical properties of phthalocyanines, suggesting their utility in cancer treatment (Öncül et al., 2022).
Molecular and Supramolecular Chemistry
Research on the molecular and supramolecular structures of sulfonamide derivatives has provided insights into their coordination chemistry and potential applications in designing new materials and catalysts. Studies have reported on the structural analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide, exploring their ligand properties for metal coordination (Jacobs et al., 2013).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The structure of pyrrolidine derivatives has been optimized in some cases to modify the pharmacokinetic profile .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The steric factors can influence the biological activity of compounds with a pyrrolidine ring .
Properties
IUPAC Name |
2-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-13-7-1-2-8-14(13)20(18,19)16-9-3-4-10-17-11-5-6-12-17/h1-2,7-8,16H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMVVAVEZPONKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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